Oxadimedine

Description

Contextualization within Antihistaminic Pharmacology

Oxadimedine is categorized as a histamine (B1213489) H1-receptor antagonist. wikipedia.org H1-antihistamines are a class of drugs that counteract the effects of histamine, a key mediator in allergic reactions, by blocking its action at the H1 receptor. wikipedia.orgcepal.org The therapeutic applications of H1-antihistamines are extensive, covering allergic rhinitis, urticaria (hives), and other allergic conditions. wikipedia.orgkaggle.com

Historical Perspective on Benzoxazole (B165842) Derivatives in Medicinal Chemistry

The benzoxazole scaffold, a fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active natural and synthetic compounds. ncats.ionih.govchemicalbook.com Since the mid-19th century, heterocyclic compounds like benzoxazoles have been fundamental to the advancement of organic and medicinal chemistry. ncats.io

Research has consistently demonstrated the versatile pharmacological potential of benzoxazole derivatives. ncats.iobiorxiv.org This class of compounds has been shown to exhibit a broad spectrum of activities, including:

Antihistaminic ncats.io

Antibacterial ncats.iobiorxiv.org

Antifungal ncats.iobiorxiv.org

Anti-inflammatory ncats.ionih.govbiorxiv.org

The functionalization of the benzoxazole core, particularly at the 2- and 5-positions, has been a key strategy for medicinal chemists to modulate the biological activity of these derivatives. ncats.io This structural versatility has made benzoxazoles a focal point for the discovery of novel therapeutic agents. nih.govchemicalbook.com

Current Research Landscape and Unanswered Questions for this compound

The development of this compound was discontinued, and as a result, the body of publicly available research specifically on this compound is limited. ncats.io Its mention is primarily found in chemical databases and patent literature, which list it among numerous other compounds without providing detailed biological data. nih.govmdpi.comarchive.orggoogleapis.comgoogleapis.com

The scarcity of dedicated studies on this compound leaves several key questions unanswered:

Detailed Pharmacological Profile: What are the specific binding affinities and potency of this compound at the H1 receptor and other potential off-target receptors?

Pharmacokinetics: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound?

Rationale for Discontinuation: What were the specific reasons (e.g., lack of efficacy, unfavorable safety profile, or other strategic considerations) that led to the cessation of its development?

Local Anesthetic Mechanism: What is the precise mechanism of action underlying its potential local anesthetic properties?

While the foundational chemical information for this compound is established, a comprehensive understanding of its biological activities and therapeutic potential remains elusive due to the discontinuation of its research and development.

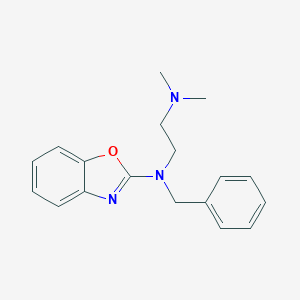

Structure

3D Structure

Properties

CAS No. |

16485-05-5 |

|---|---|

Molecular Formula |

C18H21N3O |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |

InChI Key |

FBJHSTREJLPCAT-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oxadimedine

Established Synthetic Routes to the Benzoxazole (B165842) Core

The traditional synthesis of 2-substituted benzoxazoles, the structural foundation of Oxadimedine, often involves a two-step process: the formation of a key intermediate followed by a coupling reaction.

A crucial intermediate for the synthesis of N-substituted 2-aminobenzoxazoles like this compound is 2-chlorobenzoxazole (B146293). thermofisher.com This compound serves as an effective electrophile for subsequent nucleophilic substitution reactions. Various methods for its preparation have been reported, starting from different precursors such as 2-mercaptobenzoxazole (B50546) or benzoxazolin-2-one.

One common industrial method involves the chlorination of 2-mercaptobenzoxazoles. For instance, passing chlorine gas through a melt of the corresponding 2-mercaptobenzoxazole can produce 2-chlorobenzoxazoles in high yield and purity. google.com This process can be carried out at temperatures ranging from 0°C to 100°C, with an optimal range often being 20°C to 40°C. google.com An alternative approach starts from benzoxazolin-2-one, which can be treated with chlorinating agents like phosphorus pentachloride or sulfuryl chloride. google.com Heating benzoxazolin-2-one with phosphorus pentachloride, often in a solvent like o-dichlorobenzene, yields 2-chlorobenzoxazole. google.com

Below is a table summarizing various synthetic approaches to 2-chlorobenzoxazole:

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzoxazole | Chlorine (gas) | Melt, 20-40°C | 90% | google.comchemicalbook.com |

| 2-Mercaptobenzoxazole | Phosphorus Pentachloride | No solvent | Low | google.com |

| Benzoxazolin-2-one | Phosphorus Pentachloride | o-dichlorobenzene, 150-160°C | - | google.com |

| Benzoxazolin-2-one | Sulfuryl Chloride, then PCl5 | o-dichlorobenzene, 40-90°C | - | google.com |

Table 1: Summary of Synthetic Methods for 2-Chlorobenzoxazole.

With the 2-chlorobenzoxazole intermediate in hand, the final step in synthesizing a molecule like this compound involves a nucleophilic substitution reaction. The secondary amine, N1-benzyl-N2,N2-dimethylethane-1,2-diamine, would act as the nucleophile, displacing the chloride from the 2-position of the benzoxazole ring.

This type of C-N bond formation is a classic transformation in heterocyclic chemistry. While the direct synthesis of this compound is not explicitly detailed in the provided literature, the reaction of 2-chlorobenzoxazole with various amines is a well-established method. For example, it has been used in the synthesis of 2-(2-naphthylamino)benzoxazole by reacting it with 2-amino-1-naphthalenesulfonic acid. thermofisher.com The reaction typically proceeds by mixing the reactants, often in the presence of a base to neutralize the liberated HCl, and heating in a suitable solvent.

Another established route for forming the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, a method that has been widely reviewed. ijpbs.com For this compound, this would hypothetically involve the condensation of 2-aminophenol with a derivative of N-benzyl-N-(2-(dimethylamino)ethyl)carbamic acid. A related approach is the acceptorless dehydrogenative coupling (ADC) of 2-aminophenol with primary alcohols, catalyzed by ruthenium complexes, to yield 2-substituted benzoxazoles. acs.org

Synthesis of Key Intermediates for this compound (e.g., 2-Chlorobenzoxazole)

Contemporary Approaches in Benzoxazole Synthesis

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing waste, and increasing molecular complexity in fewer steps. Several innovative strategies have emerged for the synthesis of benzoxazoles and related heterocycles.

Hypervalent iodine reagents have gained prominence as mild, selective, and environmentally benign alternatives to heavy metal oxidants. x-mol.net These reagents can facilitate the synthesis of 2-aminobenzazoles from readily available starting materials like arylureas. researchgate.net A metal-free method has been developed for the synthesis of 2-aminobenzazole derivatives using hypervalent iodine reagents such as PIDA (diacetoxyiodobenzene) or PIFA (bis(trifluoroacetoxy)iodobenzene) as oxidants. researchgate.netresearchgate.net This process is believed to involve a radical mechanism that activates an ortho-C-H bond of the substrate, leading to intramolecular cyclization. researchgate.netresearchgate.net The reactions are often promoted by silica (B1680970) gel and are notable for their mild conditions and short reaction times. researchgate.net These methods provide a direct and efficient pathway to the 2-aminobenzoxazole (B146116) core structure. acs.org

| Method | Reagents | Key Features | Reference |

| Oxidative Cyclization | Arylureas, PhI(COOCF3)2 (PIFA) or PhI(COOCH3)2 (PIDA), Silica Gel | Metal-free, mild conditions, short reaction time (30 min) | researchgate.netresearchgate.net |

| Aerobic Iodination | Arenes, Iodine, Nitrous Acid | Catalytic, room temperature, uses fluorinated solvents | x-mol.com |

Table 2: Hypervalent Iodine-Mediated Synthesis of Benzoxazole Precursors.

Cobalt-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.netbeilstein-journals.org Due to cobalt's abundance and low toxicity compared to noble metals like palladium or rhodium, its use is highly advantageous for sustainable chemistry. researchgate.net

Researchers have developed cobalt-catalyzed methods for the C-H/C-H cross-coupling of benzoxazole with aryl anilines and for the decarboxylative cross-coupling of oxazoles with α-oxocarboxylic acids to produce heteroaryl ketones. mdpi.comacs.org These reactions typically employ a Co(II) or Co(III) catalyst and may involve high-valent cobalt intermediates. mdpi.com For instance, the alkenation of benzoxazoles has been achieved using a low-valent cobalt system with CoBr₂ and a phosphine (B1218219) ligand. beilstein-journals.org These C-H functionalization strategies allow for the direct introduction of substituents onto the benzoxazole core, bypassing the need for pre-functionalized starting materials. acs.org

Electrosynthesis is emerging as a green and powerful technique in organic chemistry, as it often avoids the need for chemical oxidants or reductants, replacing them with clean electricity. nih.govrsc.org This methodology has been successfully applied to the synthesis of oxazoles and their polycyclic derivatives.

One approach involves the electrochemical synthesis of polysubstituted oxazoles from ketones and acetonitrile (B52724) at room temperature, proceeding through a Ritter-type reaction followed by oxidative cyclization. nih.gov Another innovative method is the electrochemical synthesis of N-arylnaphtho- and N-arylanthra[2,3-d]oxazol-2-amines from the corresponding amino-naphthols/anthracenols and isothiocyanates. researchgate.netmdpi.com This reaction uses a graphite (B72142) anode and a platinum cathode in the presence of potassium iodide (KI) as an electrolyte and mediator, achieving cyclodesulfurization to form the polycyclic oxazole (B20620) ring system. mdpi.com The merger of cobalt catalysis with electrochemistry has also been explored to facilitate C-H functionalization under milder conditions, replacing chemical oxidants with an anode. rhhz.net These electrochemical methods represent a sustainable frontier in the synthesis of complex heterocyclic structures. rsc.org

Cobalt-Catalyzed C-H Functionalization Strategies in Heterocycle Synthesis

Strategies for this compound Analog Design and Synthesis

The development of analogs of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This typically involves systematic modifications to the molecule's structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing adverse effects.

Systematic Structure-Activity Relationship (SAR) Studies through Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, a systematic SAR study would involve the synthesis and evaluation of a series of analogs where specific parts of the molecule are altered.

Key regions of the this compound scaffold that would be targeted for modification in an SAR campaign include:

The Benzoxazole Ring: Modifications to the benzene (B151609) portion of the benzoxazole ring, such as the introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions, could significantly impact activity. For instance, studies on other benzoxazole derivatives have shown that electron-donating or electron-withdrawing groups can modulate biological effects.

The Benzyl (B1604629) Group: The aromatic ring of the benzyl substituent could be substituted with a variety of groups to explore the impact of electronics and sterics on activity. Replacement of the phenyl ring with other aromatic or heteroaromatic rings would also be a key area of investigation.

The Ethylenediamine (B42938) Linker: The length and nature of the ethylenediamine linker could be varied. For example, homologation to a propylenediamine or shortening to a methylenediamine linker would probe the optimal distance between the benzoxazole and the dimethylamino moieties.

The Dimethylamino Group: The terminal dimethylamino group could be replaced with other alkylamines (e.g., diethylamino, piperidino, morpholino) to assess the influence of the basicity and steric bulk of this group on the compound's properties.

The findings from such studies are typically compiled into tables to visualize the relationship between structural changes and biological activity.

Table 1: Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Relative Potency |

| This compound | - | 1 |

| Analog 1 | 5-Chloro-benzoxazole | 1.5 |

| Analog 2 | 4-Methoxybenzyl | 0.8 |

| Analog 3 | N,N-Diethylamino | 1.2 |

| Analog 4 | Propylenediamine linker | 0.5 |

This table is for illustrative purposes only and is not based on published experimental data for this compound.

Exploration of Bioisosteric Replacements and Scaffold Hopping

For this compound, several bioisosteric replacements could be envisioned:

Benzoxazole Ring Bioisosteres: The benzoxazole ring could be replaced by other bicyclic heteroaromatic systems such as benzimidazole, benzothiazole, or indole. semanticscholar.org These replacements would alter the electronic properties and hydrogen bonding capabilities of the core structure.

Benzyl Group Bioisosteres: The benzyl group could be replaced with other functionalities that mimic its steric and electronic properties, such as a phenoxy or anilino group.

Amine Bioisosteres: The tertiary amine could be replaced with other groups of similar basicity and size.

Scaffold hopping would involve replacing the entire benzoxazole-ethylenediamine-benzyl framework with a completely different chemical scaffold that presents key pharmacophoric features in a similar spatial orientation. This advanced technique is often guided by computational modeling and is aimed at discovering novel chemical classes with similar biological activity but potentially improved properties, such as enhanced synthetic accessibility or a more favorable intellectual property position. acs.orgresearchgate.net

Table 2: Potential Bioisosteric Replacements and Scaffold Hops for this compound

| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale |

| Benzoxazole | Benzimidazole, Benzothiazole | Altering heterocyclic core electronics and H-bonding |

| Benzyl Group | Thiophene, Pyridine | Exploring different aromatic interactions |

| Ethylenediamine | Propylene diamine, Piperazine | Modifying linker length and rigidity |

This table presents hypothetical examples for research purposes.

Molecular Mechanisms of Action and Target Engagement of Oxadimedine

Investigation of Receptor Binding Profiles

Comprehensive data from quantitative ligand-receptor binding assays are essential for characterizing the interaction of a compound with its target. However, specific studies employing techniques such as radioligand binding assays or surface plasmon resonance to investigate Oxadimedine's binding to histamine (B1213489) receptors are not found in the reviewed scientific literature. nih.govwikipedia.orggiffordbioscience.com

Quantitative Ligand-Receptor Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)

Information regarding the use of quantitative ligand-receptor binding assays to evaluate this compound is not available. These assays are crucial for determining the affinity and specificity of a ligand for its receptor. nih.govnih.gov

Kinetic and Equilibrium Binding Parameter Determination (e.g., Dissociation Constant (K_d), Association Rate (k_on), Dissociation Rate (k_off))

There is no available data on the kinetic and equilibrium binding parameters for this compound. The determination of the dissociation constant (K_d), association rate (k_on), and dissociation rate (k_off) is fundamental to understanding the binding kinetics of a drug to its receptor, which influences its pharmacological effect and duration of action. giffordbioscience.comexcelleratebio.combio-rad.com

Table 1: Illustrative Kinetic and Equilibrium Binding Parameters for a Hypothetical Compound

| Parameter | Description | Typical Units |

| K_d | Dissociation Constant | nM (nanomolar) |

| k_on | Association Rate Constant | M⁻¹s⁻¹ |

| k_off | Dissociation Rate Constant | s⁻¹ |

This table is for illustrative purposes only and does not represent actual data for this compound.

Specificity and Selectivity Profiling against Histamine Receptor Subtypes (H1, H2, H3, H4)

While this compound is classified as an antihistamine, there is no specific information available from selectivity profiling studies to indicate its binding affinity and functional activity at the different histamine receptor subtypes (H1, H2, H3, and H4). wikipedia.orgimrpress.comturkupetcentre.net Such studies are critical for understanding its therapeutic profile and potential side effects. nih.gov

Cellular and Subcellular Effects of this compound

Research detailing the cellular and subcellular effects of this compound is not present in the available scientific literature.

Signal Transduction Pathway Analysis (e.g., G-protein Coupling, Downstream Effector Modulation)

There are no studies that analyze the specific signal transduction pathways modulated by this compound upon binding to histamine receptors. nih.govwikipedia.org Histamine receptors are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events. wikipedia.orgwikipedia.org Understanding how this compound affects these pathways, such as G-protein coupling and the modulation of downstream effectors like adenylyl cyclase or phospholipase C, is key to defining its mechanism of action at the cellular level. sinobiological.comyoutube.com

Cellular Phenotype Modulation (e.g., Inhibition of Histamine-Induced Responses)

Information on how this compound modulates cellular phenotypes, for example, its ability to inhibit histamine-induced responses such as smooth muscle contraction or inflammatory mediator release, is not available. Studies investigating these effects are necessary to confirm its antagonistic activity at a physiological level.

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Membranes, DNA)

Detailed studies on the specific molecular interactions of this compound with biological macromolecules are not currently available in the scientific literature.

Proteins: The interaction of a small molecule with proteins is a cornerstone of pharmacology. berthold.com These interactions, which can range from covalent bonds to weaker non-covalent forces, dictate the compound's effect on protein function. nih.govmdpi.com Techniques such as co-immunoprecipitation, surface plasmon resonance, and mass spectrometry are often employed to study these interactions. mdpi.comuniv-paris-diderot.frunige.ch However, no such studies have been published specifically for this compound.

Membranes: The cell membrane can be a primary site of drug action. ucl.ac.be Compounds can interact with the lipid bilayer, altering its physical properties like fluidity and permeability, or interact with embedded membrane proteins. nih.govresearchgate.netmdpi.com Research into how this compound might interact with or traverse biological membranes has not been reported.

DNA: Some therapeutic agents exert their effects by interacting directly with DNA, for instance, through electrostatic interactions with the phosphate (B84403) backbone or by intercalating between base pairs. google.comgoogleapis.comgoogleapis.com There is currently no evidence in the scientific literature to suggest that this compound interacts with DNA.

Computational Approaches in Mechanism Elucidation

Computational methods have become indispensable tools in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. nih.gov These approaches can provide insights at an atomic level, guiding further experimental work. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nanobioletters.comafricanjournalofbiomedicalresearch.com It is widely used to screen virtual libraries of compounds against a protein target and to propose binding modes. mdpi.comnih.govarxiv.org A search of the scientific literature did not yield any studies that have performed molecular docking simulations specifically with this compound.

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, allowing researchers to study the conformational changes and stability of the interaction over time. rowan.eduplos.orgfrontiersin.org This method can refine docking poses and provide deeper insights into the binding mechanism. nih.gov To date, no molecular dynamics simulation studies involving this compound have been published.

Quantum Chemical Calculations for Binding Energy Analysis

Quantum chemical calculations can be employed to compute the binding energy between a ligand and its target with a high degree of accuracy. nih.govpku.edu.cnunipd.itproquest.com These calculations provide a detailed understanding of the electronic interactions that contribute to binding affinity. osti.govnih.gov There are no published reports of quantum chemical calculations being used to analyze the binding energy of this compound with any biological target.

While the chemical entity "this compound" is documented, there is a profound lack of scientific data regarding its molecular behavior. The outlined areas of molecular interactions with proteins, membranes, and DNA, as well as computational analyses through molecular docking, molecular dynamics simulations, and quantum chemical calculations, remain unexplored for this compound. This absence of information highlights a significant knowledge gap and underscores the need for foundational research to characterize the potential biological activity and mechanism of action of this compound.

Preclinical Pharmacological Research Methodologies for Oxadimedine

In Vitro Pharmacological Characterization

In vitro studies are essential for determining a compound's primary mechanism of action, its effects on cellular pathways, and its selectivity for its intended target.

Functional assays are employed to determine whether a compound activates (agonism) or blocks (antagonism) a specific receptor. These assays are typically conducted in engineered cell lines that express the target receptor. The cellular response following the application of the compound is measured to quantify its functional effect.

A common method is to measure the activation of G protein-coupled receptors (GPCRs) through assays like GTPγS binding or by detecting downstream second messengers such as cyclic AMP (cAMP) or intracellular calcium flux. mdpi.comnih.gov For a potential antagonist, its ability to block the response induced by a known agonist is evaluated. mdpi.com The results from these assays, often expressed as EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists, are crucial for characterizing the compound's potency. nih.govnih.gov

Table 1: Illustrative Functional Assay Data for Oxadimedine in a Cellular System Expressing a Target Receptor This table is a hypothetical representation of potential findings.

| Assay Type | Parameter Measured | Known Agonist | This compound Result | Interpretation |

| Agonist Assay | cAMP Accumulation | Isoproterenol (EC50 = 10 nM) | No significant increase in cAMP | Not an agonist |

| Antagonist Assay | Inhibition of Agonist-Induced cAMP | Isoproterenol (10 nM) | IC50 = 50 nM | Competitive Antagonist |

| Calcium Flux Assay | Intracellular Ca2+ Release | Carbachol (EC50 = 100 nM) | No significant Ca2+ release | Not an agonist for this pathway |

| Antagonist Assay | Inhibition of Agonist-Induced Ca2+ | Carbachol (100 nM) | IC50 = 75 nM | Competitive Antagonist |

A relevant example is the mast cell degranulation model, which is critical for studying inflammatory and allergic responses. criver.com In these assays, mast cells, such as the RBL-2H3 cell line or bone marrow-derived mast cells (BMMCs), are stimulated to release inflammatory mediators like histamine (B1213489) and β-hexosaminidase. researchgate.netnih.govmdpi.com A compound's ability to inhibit this release is measured, indicating its potential anti-inflammatory or anti-allergic activity. criver.comthno.org

Table 2: Example of a Mast Cell Degranulation Assay to Evaluate this compound This table is a hypothetical representation of potential findings.

| Cell Model | Stimulant | Parameter Measured | Control (Stimulated) | This compound (1 µM) | Interpretation |

| RBL-2H3 Cells | IgE/Antigen | β-Hexosaminidase Release | 100% Release | 25% Release | 75% Inhibition of Degranulation |

| BMMCs | IgE/Antigen | Histamine Release | 100% Release | 30% Release | 70% Inhibition of Degranulation |

| RBL-2H3 Cells | Calcium Ionophore A23187 | β-Hexosaminidase Release | 100% Release | 85% Release | Minimal inhibition, suggesting action is upstream of calcium influx |

High-throughput screening (HTS) enables the rapid testing of a compound against a large panel of biological targets to identify potential off-target interactions and to determine its selectivity. pharmasalmanac.comnih.gov Assessing selectivity is a key determinant of a compound's potential for clinical use. nih.gov By screening against a broad range of receptors, enzymes, and ion channels, researchers can build a selectivity profile. nih.govaxcelead-us.com This process helps to identify any unintended biological activities early in development, which can guide chemical optimization efforts to improve the compound's specificity for its intended target. pharmasalmanac.com

Table 3: Illustrative Selectivity Panel for this compound This table is a hypothetical representation of potential findings from a high-throughput screening assay.

| Target Class | Specific Target | This compound Activity (% Inhibition at 10 µM) | Interpretation |

| Primary Target | Receptor X | 95% | High activity at primary target |

| GPCR Panel | Adrenergic α1 | 15% | Low off-target activity |

| Dopamine D2 | 8% | Low off-target activity | |

| Serotonin 5-HT2A | 12% | Low off-target activity | |

| Kinase Panel | EGFR | <5% | No significant kinase inhibition |

| VEGFR2 | <5% | No significant kinase inhibition | |

| Ion Channel Panel | hERG | 20% | Low potential for hERG interaction |

Cellular Models for Pathway Analysis and Phenotypic Screening (e.g., Mast Cell Degranulation Models)

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico modeling uses computer simulations to predict how a drug will behave in a biological system. researchgate.net These methods are cost-effective and allow for the early assessment of a compound's drug-like properties, helping to prioritize candidates for further development. nih.govljmu.ac.uk

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates based on their chemical structure. nih.gov These models calculate various physicochemical parameters that are crucial for a drug's pharmacokinetic behavior. researchgate.netnih.gov Key predicted properties often include lipophilicity (LogP), water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 (CYP) enzymes. sciensage.info Compliance with guidelines like Lipinski's Rule of Five is often assessed to gauge the compound's potential for oral bioavailability. nih.gov

Table 4: Illustrative In Silico Predicted ADME Properties for this compound This table is a hypothetical representation of potential findings from computational models.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |

| LogP | 2.5 | Optimal lipophilicity for absorption |

| Aqueous Solubility | Moderate | Sufficient for dissolution |

| Human Intestinal Absorption | >85% | Predicted to be well-absorbed |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause central nervous system side effects |

| CYP450 2D6 Inhibition | No | Low risk of drug-drug interactions via this isoform |

| Plasma Protein Binding | 85% | Moderate binding |

Physiologically-based pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME of a drug in the body. wikipedia.org These models integrate a compound's physicochemical properties with physiological data from preclinical species (e.g., blood flow rates, organ volumes). srce.hr PBPK models are built using data from in vitro and in silico assessments and can predict the drug's concentration over time in various organs and tissues. srce.hrnih.gov This allows for the extrapolation of pharmacokinetic behavior across different species and helps in predicting human pharmacokinetics from preclinical data. nih.govuthsc.edu

Table 5: Example of Key Input Parameters for a PBPK Model of this compound in Rats This table is a hypothetical representation of parameters used for PBPK modeling.

| Parameter Category | Parameter | Value/Model Used | Source |

| Compound-Specific | Molecular Weight | (Value for this compound) | Chemical Structure |

| LogP | 2.5 | In Silico Prediction | |

| Intrinsic Clearance (CLint) | (Value from in vitro hepatocyte assay) | In Vitro Experiment | |

| Plasma Protein Binding | 85% | In Silico / In Vitro | |

| System-Specific (Rat) | Body Weight | 0.25 kg | Literature Data |

| Cardiac Output | 0.2 L/min/kg | Literature Data | |

| Organ Volumes (Liver, Kidney, etc.) | Standard Rat Physiological Values | Literature Data | |

| Organ Blood Flow Rates | Standard Rat Physiological Values | Literature Data |

Mathematical Models for Dose-Response Relationships in Preclinical Settings

Mathematical modeling is a critical component of modern drug development, used to understand and predict the relationship between the dose of a drug and its effect. google.comgoogleapis.com These models help in determining optimal dosing regimens and predicting therapeutic outcomes by analyzing preclinical data. archive.orggoogle.com Common models include the Emax model, sigmoid Emax model, and various pharmacokinetic/pharmacodynamic (PK/PD) models that integrate concentration-time data with effect data. google.com

For this compound, no specific mathematical models for its dose-response relationship in preclinical settings have been published in the available literature. The establishment of such models would require extensive in vitro and in vivo data, which are currently not publicly documented.

Preclinical Animal Model Studies

Preclinical animal studies are fundamental to evaluating the efficacy and safety of a new chemical entity before it can be tested in humans. googleapis.comgoogle.com These studies are conducted under regulatory guidelines, such as Good Laboratory Practices (GLP), to ensure data quality and reliability. googleapis.com

In Vivo Proof-of-Concept Models for Antihistaminic Activity (e.g., Animal Models of Allergic Reactions)

To establish the antihistaminic activity of a compound like this compound, researchers typically use various in vivo proof-of-concept models. These often involve inducing allergic reactions in animals to mimic human conditions. Common models include histamine-induced bronchoconstriction in guinea pigs, passive cutaneous anaphylaxis in rats, and models of allergic rhinitis or asthma using allergens like ovalbumin or house dust mites. These studies measure the ability of the test compound to inhibit histamine-mediated effects such as airway constriction, vascular permeability, and inflammation.

Despite this compound being classified as an antihistamine, there are no published reports detailing its evaluation in any specific animal models of allergic reactions. ncats.io

Pharmacodynamic Biomarker Discovery and Validation in Animal Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that show a drug has reached its target and is having a biological effect. In preclinical animal studies, these biomarkers are crucial for understanding a drug's mechanism of action and for guiding dose selection. For an antihistamine, PD biomarkers could include the measurement of histamine levels in plasma or tissues, receptor occupancy studies using imaging techniques, or the quantification of downstream inflammatory mediators.

There is no available information on the discovery or validation of any pharmacodynamic biomarkers for this compound in animal systems.

Comparative Pharmacology Across Preclinical Species

Comparative pharmacology involves studying the pharmacokinetic and pharmacodynamic properties of a drug in different animal species. This is essential because metabolic rates, enzyme activities, and protein binding can vary significantly between species, affecting a drug's efficacy and safety profile. These studies help in selecting the most appropriate animal model for toxicology studies and in extrapolating data to predict human pharmacokinetics.

No data on the comparative pharmacology of this compound across different preclinical species has been found in the public domain.

Regulatory Science Requirements for Preclinical Investigational New Drug (IND) Filings (General overview of required preclinical study types)

Before a new drug can be tested in human clinical trials, a sponsor must submit an Investigational New Drug (IND) application to a regulatory agency like the U.S. Food and Drug Administration (FDA). This application must contain comprehensive data from preclinical studies to demonstrate that the drug is reasonably safe for initial human testing. googleapis.com

The required preclinical study package for an IND filing typically includes:

Pharmacology Studies: To characterize the drug's mechanism of action and effects.

Toxicology Studies: Acute toxicity studies in at least two animal species to determine the drug's potential for immediate harm. googleapis.com

Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of the drug to understand how the body processes it. googleapis.com

The specific studies required depend on the drug's class, the intended clinical indication, and the duration of the proposed clinical trials. googleapis.com

As an investigational compound, progressing this compound to the clinical stage would necessitate the completion of such IND-enabling studies. However, there is no public record of an IND application or the supporting preclinical data for this compound.

Advanced Research Topics and Future Directions for Oxadimedine

Prodrug Design and Advanced Delivery Systems for Oxadimedine

The efficacy of a therapeutic agent is intrinsically linked to its ability to reach the target site in the body at an optimal concentration and for a sufficient duration. For this compound, advanced drug delivery research is pivotal.

Treating eye diseases is particularly challenging due to the organ's protective barriers, which result in notoriously poor bioavailability (around 5% or less) for topically administered drugs. nih.gov Advanced drug delivery systems are being developed to overcome these hurdles. mdpi.com For a compound like this compound, research into ocular delivery could open new therapeutic avenues.

Prodrug design is a key strategy to enhance a drug's ability to permeate ocular tissues. nih.gov This involves the chemical modification of a functional group on the parent drug, which is later reversed in vivo to release the active compound. researchgate.netresearchgate.net Functional groups commonly used in ophthalmic prodrug design include esters, carbamates, phosphates, and oximes. nih.govresearchgate.net Designing an this compound prodrug would require identifying a suitable functional group on its scaffold for reversible chemical modification. nih.gov

Sustained-release implants offer another promising approach for long-term drug delivery to both the anterior and posterior segments of the eye. nih.govnih.gov These devices, which can be biodegradable or non-biodegradable, release a drug over months or even years, reducing the need for frequent, invasive injections and improving patient compliance. nih.govnih.gov Examples of such technologies include:

Biodegradable Implants: Systems like Ozurdex®, a PLGA-based implant containing dexamethasone, provide sustained release for several months. nih.govnih.gov A similar biodegradable matrix could potentially be engineered to release this compound for post-surgical inflammation or other chronic ocular conditions.

Non-Biodegradable Implants: Devices like Retisert® and Iluvien® deliver drugs for up to three years. nih.gov The I-vation platform, featuring a drug-coated helical scaffold, was designed for suture-less anchoring and sustained delivery for up to two years. mdpi.comnih.gov Such a platform could be adapted for long-term delivery of this compound.

Future research would involve evaluating the feasibility of incorporating this compound into these advanced systems, studying its release kinetics, and assessing its efficacy and safety in preclinical ocular models. au.dk

For systemic administration, controlled absorption formulations are crucial for optimizing a drug's pharmacokinetic profile, maintaining therapeutic levels over an extended period, and improving patient adherence. Patents have listed this compound among numerous water-soluble compounds that could benefit from such formulations for once-daily oral administration. google.comjustia.com

These strategies often involve creating a microparticulate composition where the active compound is associated with a drug-binding polymer. justia.com This core is then coated with materials that control the release rate of the drug. google.com The resulting microparticulates can be filled into capsules or compressed into tablets that dissolve to release the controlled-release particles. google.comjustia.com The goal is to achieve a specific release profile, for instance, where not less than 65% of the drug is released after four hours. google.comjustia.com

Another relevant technology is lyophilization, or freeze-drying, which can be used to prepare compounds like this compound in a stable, lyophilizate form. google.com This process is particularly useful for both hydrophilic and hydrophobic compounds and can facilitate reconstitution for various administration routes, including injection. google.com For this compound, developing such controlled-release oral or injectable formulations could significantly enhance its therapeutic utility by ensuring consistent plasma concentrations.

Ocular Delivery Systems Research (e.g., Sustained Release Implants)

Polypharmacology and Multi-Targeting Strategies Involving the this compound Scaffold

The traditional "one-drug, one-target" paradigm has often failed in treating complex, multifactorial diseases like Alzheimer's or metabolic syndrome. frontiersin.orgunibo.it This has led to the rise of polypharmacology—the concept that a single drug can interact with multiple targets to achieve a greater therapeutic effect. unibo.itnih.gov Multi-target-directed ligands (MTDLs) are single molecules designed to engage several targets simultaneously, which is considered a promising approach for diseases with complex pathologies. nih.govnih.gov

The this compound scaffold could serve as a foundational structure for developing MTDLs. This strategy would involve modifying the this compound core to incorporate pharmacophores that can interact with other relevant biological targets. The development of such a molecule would be a potential solution to polypharmacy in certain conditions, aiming to improve efficacy and patient adherence. frontiersin.org

However, designing effective MTDLs is challenging. A key question is whether a multi-target ligand can engage multiple targets in vivo at the same time, which depends on the molecule's design, the cellular location of the targets, and the ligand's binding properties. frontiersin.org Future research on the this compound scaffold in this area would involve computational modeling and medicinal chemistry efforts to design and synthesize novel MTDLs, followed by extensive in vitro and in vivo testing to validate their multi-target engagement and therapeutic efficacy. frontiersin.orgnih.gov

Integration of Omics Technologies in this compound Research (e.g., Spatial Transcriptomics, Proteomics in Preclinical Models)

Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing biomedical research. frontiersin.orgnih.gov Integrating genomics, transcriptomics, proteomics, and metabolomics provides a comprehensive, system-wide understanding of a drug's mechanism of action and its effects on biological systems. standardbio.commdpi.comfrontiersin.org

For this compound, the application of advanced omics technologies in preclinical models could provide deep insights into its biological activity:

Spatial Transcriptomics: This technology maps gene expression activity across different regions of a tissue, preserving the architectural context. mdpi.com Applying spatial transcriptomics in preclinical models treated with this compound could reveal which cell types and tissue microenvironments are most affected by the compound, linking its molecular effects to tissue-level physiology. mdpi.comakoyabio.com

Spatial Proteomics: By combining proteomics with imaging methods, spatial proteomics maps the location and distribution of thousands of proteins within a tissue. mdpi.comnanostring.com This would allow researchers to see how this compound alters protein expression and localization in specific cellular and subcellular compartments, providing a clearer picture of its functional impact. standardbio.comnih.gov

The integration of these high-plex spatial technologies can create comprehensive atlases of RNA and protein changes induced by this compound treatment. akoyabio.comnanostring.com This wealth of data can help identify novel biomarkers, elucidate complex mechanisms of action, and discover potential new therapeutic applications for the compound. mdpi.comhumanspecificresearch.org

Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization

In the context of this compound research, AI and ML could be leveraged in several ways:

Drug Design and Optimization: AI algorithms can analyze the structure of the this compound scaffold and simulate modifications to predict their effects on activity and safety. roche.com This can accelerate the optimization of lead compounds and the design of novel analogues with improved properties.

Target Identification and Validation: By analyzing vast biological datasets, AI can help identify potential molecular targets for this compound, uncovering its mechanism of action. accc-cancer.org

Drug Repurposing: AI can screen existing data to identify new potential diseases that this compound could treat. mednexus.orgaccc-cancer.org Machine learning models can analyze data from genomics, proteomics, and clinical studies to find new connections between the drug and different disease pathways.

Challenges and Opportunities in Repurposing and Novel Indication Discovery for this compound

Drug repurposing, or finding new uses for existing drugs, is a cost-effective and time-efficient strategy for drug development. researchgate.netnih.gov An approved drug has a known safety profile, which can significantly shorten the path to clinical use for a new indication. nih.gov

Opportunities: The primary opportunity for this compound lies in the potential for rapid development if a new therapeutic use is identified. researchgate.netnih.gov Computational approaches and AI can screen biological and clinical data to generate hypotheses for new indications for this compound. nih.gov Given that it is a known chemical entity, finding a new use could translate into a valuable therapeutic option for a disease with unmet needs.

Challenges: Despite the advantages, drug repurposing faces significant hurdles:

Economic and Commercial Issues: Often, there is little financial incentive for pharmaceutical companies to invest in the necessary research for repurposing, especially for off-patent drugs. youtube.com

Regulatory and Licensing Hurdles: Without a pharmaceutical company sponsor, getting a repurposed drug licensed for a new indication is extremely difficult. youtube.com This can create a situation where there is strong clinical evidence for a drug's efficacy in a new disease, but clinicians cannot prescribe it for that purpose. youtube.com

Scientific and Clinical Complexity: Identifying new therapeutic targets and validating them through rigorous clinical trials can be challenging. nih.govnih.gov The intricate interactions between pathogens and hosts, for instance, can complicate the development of repurposed drugs for infectious diseases. nih.gov There is also a notable lack of comprehensive analyses that shed light on the limitations and potential drawbacks of repurposing. nih.govaboutscience.eu

For this compound, a successful repurposing effort would require not only scientific innovation to identify a new indication but also a creative and strategic approach to navigate the financial and regulatory challenges. nih.govaboutscience.eu

Q & A

Q. What are the standardized protocols for synthesizing and characterizing Oxadimedine in experimental settings?

- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, with critical emphasis on purity and yield. Key steps include:

- Reagent Selection : Use high-purity precursors (e.g., substituted benzaldehydes and amine derivatives) under controlled stoichiometry .

- Reaction Conditions : Optimize temperature (e.g., 60–80°C), solvent (e.g., ethanol or DMF), and catalysis (e.g., acid/base) to minimize side products .

- Characterization : Employ NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry for molecular weight confirmation. Crystallography may resolve structural ambiguities .

- Table 1 : Key Parameters for Synthesis

| Parameter | Specification |

|---|---|

| Solvent | Ethanol, DMF |

| Temperature | 60–80°C |

| Purity Threshold | >98% (HPLC) |

| Characterization | NMR, MS, XRD |

Q. How should in vitro studies be designed to evaluate this compound’s mechanism of action?

- Methodological Answer :

- Cell Line Selection : Use target-specific models (e.g., cancer cell lines for antiproliferative studies) with appropriate negative/positive controls .

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀ values .

- Assay Validation : Include enzyme inhibition assays (e.g., kinase activity) with kinetic analysis (Km/Vmax) to confirm target engagement .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data across studies be systematically resolved?

- Methodological Answer :

- Systematic Review Framework : Follow PRISMA guidelines to aggregate data, assess study heterogeneity (I² statistic), and evaluate bias (e.g., publication bias via funnel plots) .

- Meta-Analysis : Stratify results by experimental models (e.g., in vitro vs. in vivo) and dosage regimes. Use random-effects models to account for variability .

- Quality Assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies to identify methodological flaws .

Q. What advanced models are suitable for evaluating this compound’s efficacy in complex biological systems?

- Methodological Answer :

- In Vivo Models : Use transgenic rodents or patient-derived xenografts (PDX) for disease-specific efficacy. Monitor pharmacokinetics (Cmax, AUC) and tissue distribution via LC-MS/MS .

- 3D Organoids : Test drug penetration and toxicity in physiologically relevant models (e.g., liver organoids for metabolic studies) .

- Omics Integration : Pair RNA-seq or proteomics with phenotypic outcomes to identify off-target effects or resistance mechanisms .

Q. How can researchers optimize analytical techniques for quantifying this compound in biological matrices?

- Methodological Answer :

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce matrix interference .

- Instrumentation : Develop UHPLC-MS/MS methods with deuterated internal standards for precision (RSD <15%) .

- Validation : Follow FDA bioanalytical guidelines for linearity (R² >0.99), LOQ (≤1 ng/mL), and recovery rates (85–115%) .

Q. What strategies ensure reproducibility of this compound’s experimental results across laboratories?

- Methodological Answer :

- Protocol Standardization : Publish detailed SOPs with reagent lot numbers, equipment calibration data, and raw datasets .

- Interlaboratory Trials : Conduct ring tests with blinded samples to validate assay robustness (e.g., Z’-factor >0.5) .

- Data Sharing : Use repositories like Zenodo to share crystallography files or chromatograms for independent verification .

Methodological Frameworks for Research Design

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in literature .

- Conflict Resolution : Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies and reduce ambiguity .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.